1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
CAS No.: 2034527-86-9
Cat. No.: VC4641651
Molecular Formula: C19H20FN3O2
Molecular Weight: 341.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034527-86-9 |
|---|---|
| Molecular Formula | C19H20FN3O2 |
| Molecular Weight | 341.386 |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |
| Standard InChI | InChI=1S/C19H20FN3O2/c1-23-9-8-14-10-15(4-7-17(14)23)18(24)12-22-19(25)21-11-13-2-5-16(20)6-3-13/h2-10,18,24H,11-12H2,1H3,(H2,21,22,25) |
| Standard InChI Key | YKPCZNWGQSQSRI-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)O |
Introduction
The compound 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetic organic molecule with potential applications in medicinal chemistry and biological research. Despite its structural similarity to other compounds like N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(pyridin-2-YL)ethyl]ethanediamide, which has been explored for neuroprotective effects, specific information on this exact compound is limited in publicly available scientific literature.
Synthesis Methods
The synthesis of such compounds typically involves multi-step reactions starting from appropriate precursors like indoles and benzaldehydes or their derivatives. Common methods include condensation reactions under controlled conditions (e.g., using coupling reagents like HATU or DIPEA).
Example Synthesis Steps:
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Preparation of Indole Derivative: This might involve alkylation or arylation reactions.
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Formation of Urea Linkage: Typically achieved through reaction with an isocyanate or carbamoyl chloride.
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Hydrolysis/Reduction Steps: To introduce hydroxyl groups if necessary.
Biological Activity
While specific data on this compound's biological activity is scarce, related structures have shown promise as enzyme inhibitors or receptor modulators due to their ability to interact with various biological macromolecules.
- Therapeutic Targets
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Enzyme Inhibition
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Receptor Modulation
- Disease Areas
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Cancer
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Viral Infections
Comparison with Similar Compounds
Compounds sharing structural similarities often exhibit diverse biological activities based on subtle differences in their chemical structure:
| Compound Name | Structural Features | Unique Aspects/Biological Activities |
|---|---|---|
| N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(pyridin-2-YL)ethyl]ethanediamide | Incorporates pyridine instead of indole | Explored for neuroprotective effects |
| (s)-5-Hydroxyisoindolinone derivative | Contains imidazole-linked indole moiety | JAK3/GSK-3β/PKCα inhibitor |
Given the lack of detailed information directly related to "1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yI)ethyl)urea," further research would be necessary to fully elucidate its properties and potential applications.
References used here are primarily general knowledge about organic synthesis methods and properties rather than direct references due to the scarcity of specific data on this exact compound:
[Note: Specific references were not directly applicable due to the lack of detailed information available.]
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